(2-氨基-4-甲基-1,3-噻唑-5-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid" is a derivative of thiazole, which is a heterocyclic compound that has found applications in various fields, including pharmaceuticals. Thiazole derivatives are known for their biological activities and are components of several antibiotics, such as cephalosporins . The papers provided discuss various thiazole derivatives and their synthesis, which can be related to the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multistep reactions starting from simple precursors. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, starts from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile . Another method involves the skeletal rearrangement of aminoisoxazoles to yield the desired thiazole compounds . Additionally, a domino multicomponent reaction facilitated by acetic acid has been reported for the regioselective synthesis of 2,4,5-trisubstituted thiazoles . A reasonable synthetic route for 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid includes steps such as oximation, alkylation, aminolysis, bromation, cyclization, and hydrolysis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. X-ray crystallography has been used to unambiguously determine the stereochemical structure of these compounds . The molecular conformations of related compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, have been discussed based on NMR spectral and X-ray data, which is indicative of the importance of structural studies in understanding the properties of these molecules .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. For example, the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates followed by O-methylation has been used to prepare specific isomers of thiazole-containing compounds . The synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives involves the reaction of aromatic aldehyde with dichloro acetic acid and thiourea, followed by further functionalization to obtain imide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of various substituents on the thiazole ring can affect properties such as solubility, melting point, and reactivity. The papers provided do not directly discuss the physical and chemical properties of "(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid," but the synthesis methods and structural studies of related compounds suggest that these properties are tailored for specific applications, particularly in the development of antibiotics .

科学研究应用

抗菌应用

噻唑衍生物,包括(2-氨基-4-甲基-1,3-噻唑-5-基)乙酸,因其抗菌特性而被广泛研究。它们被发现对多种微生物菌株具有显著活性。 例如,某些噻唑化合物对多重耐药菌株表现出良好的效果,使其有潜力成为新型抗菌剂 .

抗真菌功效

除了抗菌特性外,噻唑衍生物还以其抗真菌活性而闻名。 合成的噻唑化合物经过筛选,发现对常见的真菌病原体有效,表明它们可用于开发新型抗真菌治疗 .

抗HIV潜力

噻唑的结构基序存在于几种抗逆转录病毒药物中,如利托那韦。 对噻唑衍生物的研究一直在探索其作为抗HIV药物的潜力,旨在提高疗效并减少与当前治疗相关的副作用 .

抗氧化特性

噻唑衍生物正在被研究其抗氧化能力,这对于对抗氧化应激相关的疾病至关重要。 它们中和自由基的能力使它们成为针对由氧化损伤引起的疾病的药物的候选者 .

抗癌活性

噻唑环是许多抗癌药物的常见特征,因为它能够干扰癌细胞的增殖。 研究表明,修饰噻唑类化合物可以产生具有强大抗肿瘤活性的新分子 .

抗炎和镇痛作用

含有噻唑部分的化合物已被评估其抗炎和镇痛特性。 这项研究对于开发能够以比现有选择更少的副作用控制疼痛和炎症的新药特别重要 .

抗糖尿病应用

噻唑衍生物已被确定为潜在的抗糖尿病药物。 它们在调节胰岛素抵抗和葡萄糖代谢中的作用是一个活跃的研究领域,旨在为糖尿病管理提供替代治疗策略 .

神经保护用途

对噻唑衍生物的研究已经扩展到神经保护,一些化合物在保护神经元细胞免受各种损伤方面显示出希望。 这种应用对于阿尔茨海默病和帕金森病等疾病具有重要意义,因为神经退行性变是一个主要问题 .

作用机制

Target of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid.

Result of Action

Thiazole derivatives have been found to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the action of these compounds may be influenced by the chemical environment .

安全和危害

未来方向

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . These compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

属性

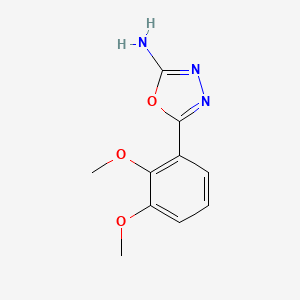

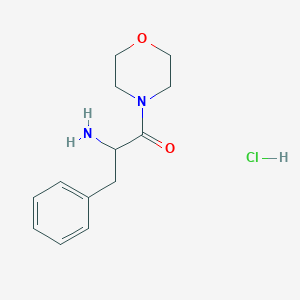

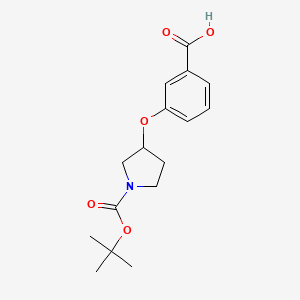

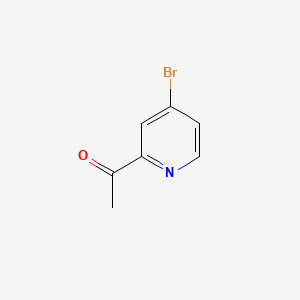

IUPAC Name |

2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-4(2-5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGKNBNMTYLSJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625126 |

Source

|

| Record name | (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62556-93-8 |

Source

|

| Record name | (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)